molecular formula C3H7BO3-2 B8421710 Isopropylborate CAS No. 67417-43-0

Isopropylborate

Cat. No. B8421710
Key on ui cas rn: 67417-43-0
M. Wt: 101.90 g/mol
InChI Key: SURBAJYBTYLRMQ-UHFFFAOYSA-N
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Patent
US08883806B2

Procedure details

A 5 L 4-neck flask equipped with a reflux condenser, mechanical stirrer, N2 inlet, and thermowell was flushed well with N2 and charged with isopropyl borate (2.673 L, 11.5 mol, 1.15 equiv) and pinacol (1.179 kg, 10 mol). The resulting mixture was heated at reflux) (80-85° for overnight. The mixture was then cooled to room temperature, transferred to a 5 L 4-neck flask equipped with a 24 inch Vigreux column, magnetic stirrer, and thermowell. The mixture was distilled at atmospheric pressure under nitrogen. After the low boiling fraction (bp 90-180°) which contained predominately 2-propanol and isopropyl borate (GC analysis) was removed, the completed distillation afforded 2-isopropoxy-4,4,5,5-tetramethyl[1,3,2]dioxaborolane (10, 1.628 kg, 1.86 Kg theoretical, 87.5%) as a colorless liquid (bp 180-185° C. with GC purity>97.5%). This material was stored in Sure/Seal bottles to minimize hydrolysis.
Quantity
2.673 L
Type
reactant
Reaction Step One
Quantity
1.179 kg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[B:1]([O-:7])([O-:6])[O:2][CH:3]([CH3:5])[CH3:4].O[C:9]([C:12](O)([CH3:14])[CH3:13])([CH3:11])[CH3:10]>>[CH:3]([O:2][B:1]1[O:7][C:12]([CH3:14])([CH3:13])[C:9]([CH3:11])([CH3:10])[O:6]1)([CH3:5])[CH3:4]

Inputs

Step One
Name
Quantity
2.673 L
Type
reactant
Smiles
B(OC(C)C)([O-])[O-]
Name
Quantity
1.179 kg
Type
reactant
Smiles
OC(C)(C)C(C)(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 5 L 4-neck flask equipped with a reflux condenser, mechanical stirrer, N2 inlet
CUSTOM
Type
CUSTOM
Details
thermowell was flushed well with N2
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux) (80-85° for overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
equipped with a 24 inch Vigreux column, magnetic stirrer
DISTILLATION
Type
DISTILLATION
Details
The mixture was distilled at atmospheric pressure under nitrogen
CUSTOM
Type
CUSTOM
Details
was removed
DISTILLATION
Type
DISTILLATION
Details
the completed distillation

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)OB1OC(C(O1)(C)C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.628 kg
YIELD: PERCENTYIELD 87.5%
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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